2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a bromine atom.
Preparation Methods
One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The amino and bromo groups can then be introduced through subsequent reactions, such as halogenation and amination . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia.
Scientific Research Applications
2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo substituents play a crucial role in binding to these targets and modulating their activity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid include other pyrazole derivatives with different substituents. For example:
2-(3-amino-4-chloro-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a chlorine atom instead of bromine.
2-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a methyl group instead of bromine. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10BrN3O2 |
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Molecular Weight |
248.08 g/mol |
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H10BrN3O2/c1-2-5(7(12)13)11-3-4(8)6(9)10-11/h3,5H,2H2,1H3,(H2,9,10)(H,12,13) |
InChI Key |
BURPGFOKFQKDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)N)Br |
Origin of Product |
United States |
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